11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
Description
The compound 11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a structurally complex molecule featuring a 1,3-thiazolidin-4-one core fused with a pyrazole moiety. Key structural elements include:
- Z-configuration at the methylene bridge (C5 position), critical for maintaining planar geometry and intermolecular interactions .
- 3,4-Dimethoxyphenyl and phenyl substituents on the pyrazole ring, which influence electronic properties and steric bulk.
The molecular formula is inferred as C₃₃H₃₆N₃O₅S₂ (based on analogs in ), with a molecular weight of approximately 642.8 g/mol.
Properties
CAS No. |
624724-03-4 |
|---|---|
Molecular Formula |
C32H37N3O5S2 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
11-[(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C32H37N3O5S2/c1-39-26-18-17-23(20-27(26)40-2)30-24(22-35(33-30)25-14-10-9-11-15-25)21-28-31(38)34(32(41)42-28)19-13-8-6-4-3-5-7-12-16-29(36)37/h9-11,14-15,17-18,20-22H,3-8,12-13,16,19H2,1-2H3,(H,36,37)/b28-21- |
InChI Key |
MOVLOORLKTYTOG-HFTWOUSFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling with the aliphatic chain. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the Thiazolidinone Ring: This step may involve the reaction of a thioamide with a carbonyl compound under acidic or basic conditions.
Coupling with the Aliphatic Chain: The final step involves coupling the intermediate with an aliphatic acid or its derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural variations among analogs, focusing on substituents and chain modifications:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) reduce steric hindrance and may enhance binding to hydrophobic pockets .
Example Syntheses :
- Target Compound: Likely synthesized via Knoevenagel condensation between 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde and 4-oxo-2-thioxothiazolidine, followed by alkylation with undecanoic acid (analogous to methods in ).
- Fluorophenyl Analog (): Synthesized in ethanol at 208°C with 62% yield, emphasizing the role of polar solvents in Z-configuration retention .
- N-(2-Phenyl-4-oxo-thiazolidin-3-yl)benzamides () : Prepared via cyclization of thiosemicarbazides with malonic acid derivatives, yielding antitumor agents with 45–73% yields .
Challenges :
Biological Activity
The compound 11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex molecule that combines several pharmacologically relevant moieties. Its structural components suggest potential biological activities that warrant investigation. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a thiazolidinone core linked to a pyrazole and undecanoic acid. The thiazolidinone is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiazolidinones and pyrazole derivatives.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Abdel-Wahab et al., 2023 |
| Escherichia coli | Moderate Inhibition | Abdel-Wahab et al., 2023 |
Anti-inflammatory Effects
Thiazolidinone compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific compound may modulate pathways involving NF-kB and MAPK signaling cascades, which are crucial in inflammatory responses.
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by Abdel-Wahab et al. (2023) synthesized several thiazolidinone derivatives and evaluated their antimicrobial efficacy. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to quantify the antibacterial activity. -
Inflammation Model :
In a separate investigation, researchers assessed the anti-inflammatory properties of thiazolidinone derivatives in a rat model of arthritis. The compound reduced paw swelling and serum levels of inflammatory markers significantly compared to controls.
The biological activity of this compound is likely attributed to:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit key enzymes involved in bacterial metabolism.
- Cytokine Modulation : By affecting cytokine release, it may alter the immune response, providing therapeutic benefits in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
